molecular formula C5H5Cl2N3S B1434318 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine CAS No. 1630906-59-0

2,4-Dichloro-6-(methylthio)pyrimidin-5-amine

Cat. No. B1434318
M. Wt: 210.08 g/mol
InChI Key: IQRJRBSSGZKAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is a chemical compound with the molecular formula C5H5Cl2N3S and a molecular weight of 210.09 . It is also known as "2,4-dichloro-6-(methylsulfanyl)pyrimidin-5-amine" .


Molecular Structure Analysis

The InChI code for “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is "1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3" . This indicates the presence of two chlorine atoms, a sulfur atom, and an amine group in the molecule .


Chemical Reactions Analysis

“2,4-Dichloro-6-methylpyrimidine” undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

“2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is a solid compound with a melting point of 44-47 °C and a boiling point of 219 °C .

Scientific Research Applications

  • Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine
    • Application Summary : “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . This compound could potentially be used in further chemical reactions to create more complex molecules.
    • Results or Outcomes : The synthesis results in the formation of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine. The yield, purity, and other quantitative data are not specified in the sources .
  • Fluorous Synthesis of Disubstituted Pyrimidines

    • Application Summary : “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is used in fluorous synthesis of disubstituted pyrimidines . This method could potentially be used to create a variety of pyrimidine derivatives.
    • Results or Outcomes : The synthesis results in the formation of disubstituted pyrimidines. The yield, purity, and other quantitative data are not specified in the sources .
  • Synthesis of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine

    • Application Summary : “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This compound could potentially be used in further chemical reactions to create more complex molecules.
    • Results or Outcomes : The synthesis results in the formation of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine. The yield, purity, and other quantitative data are not specified in the sources .
  • Synthesis of 2-Chloro-6-Methyl-Pyrimidin-4-Yl-(2,3-Dihydro-Benzothiazol-6-Yl)-Amine

    • Application Summary : “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is used in the synthesis of 2-chloro-6-methyl-pyrimidin-4-yl-(2,3-dihydro-benzothiazol-6-yl)-amine . This compound could potentially be used in further chemical reactions to create more complex molecules.
    • Results or Outcomes : The synthesis results in the formation of 2-chloro-6-methyl-pyrimidin-4-yl-(2,3-dihydro-benzothiazol-6-yl)-amine. The yield, purity, and other quantitative data are not specified in the sources .
  • Synthesis of 2-Chloro-5-Methyl-4-Piperidin-1-Yl-Pyrimidine

    • Application Summary : “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This compound could potentially be used in further chemical reactions to create more complex molecules.
    • Results or Outcomes : The synthesis results in the formation of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine. The yield, purity, and other quantitative data are not specified in the sources .

Safety And Hazards

This compound is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

2,4-dichloro-6-methylsulfanylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRJRBSSGZKAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(methylthio)pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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